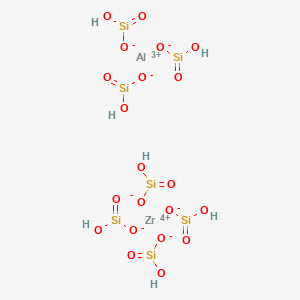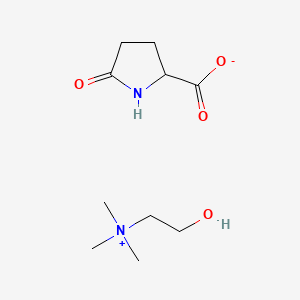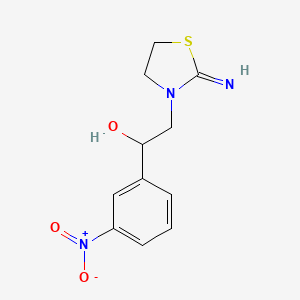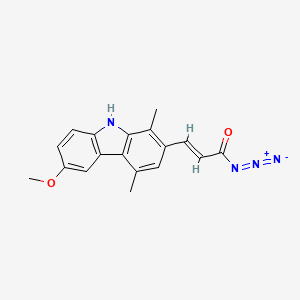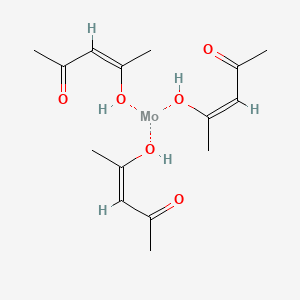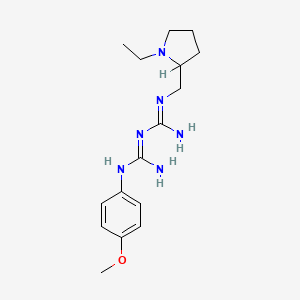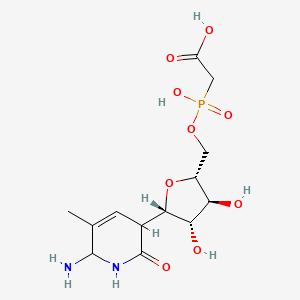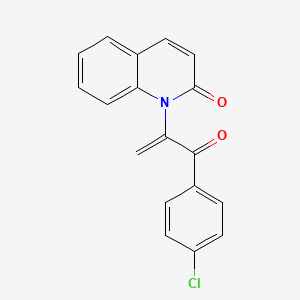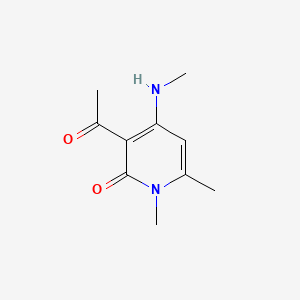
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone is an organic compound with the molecular formula C10H18N2O2. It is a derivative of pyridone, a class of compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,6-dimethyl-2-pyridone and methylamine.
Acetylation: The 1,6-dimethyl-2-pyridone undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group at the 3-position.
Methylation: The resulting intermediate is then treated with methylamine under controlled conditions to introduce the methylamino group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-piperidinone: A structurally similar compound with a piperidinone ring instead of a pyridone ring.
1,6-Dimethyl-4-(methylamino)-2-pyridone: Lacks the acetyl group at the 3-position.
Uniqueness
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84912-08-3 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-acetyl-1,6-dimethyl-4-(methylamino)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4/h5,11H,1-4H3 |
Clé InChI |
SMLZEERFFKYIJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1C)C(=O)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



